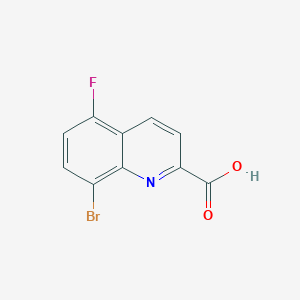![molecular formula C14H16N4O2 B2857999 N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415552-28-0](/img/structure/B2857999.png)
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-activators. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of oncogenic and inflammatory gene expression.
Biochemical and Physiological Effects
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis. In inflammation models, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce cytokine production and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its high selectivity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for central nervous system diseases.
One limitation of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.
Direcciones Futuras
For N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide include further preclinical studies to evaluate its efficacy and safety in various disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent in humans. In addition, the development of more potent and selective BET inhibitors is an area of active research.
Métodos De Síntesis
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxypyridine-3-carbaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid to form an intermediate product. This intermediate product is then reacted with N-methyl morpholine to form the final product, N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide. The synthesis method has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. BET proteins are involved in the regulation of gene transcription, and BET inhibitors like N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide have been shown to selectively target these proteins and inhibit their activity. This leads to downregulation of oncogenic and inflammatory gene expression, which can result in anti-tumor and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-10(2)17-8-18-12(9)13(19)16-7-11-5-4-6-15-14(11)20-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONDMOWGRYWKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

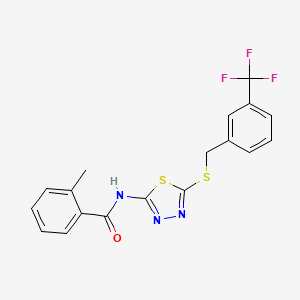

![(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid](/img/structure/B2857919.png)
![2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2857920.png)
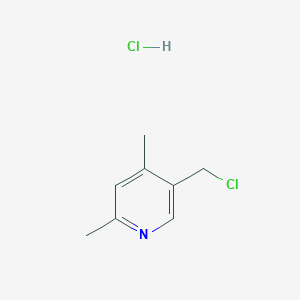
![3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2857922.png)
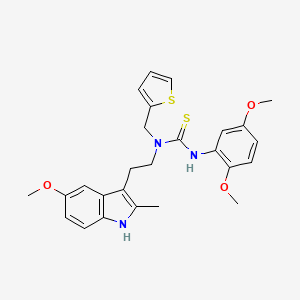

![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
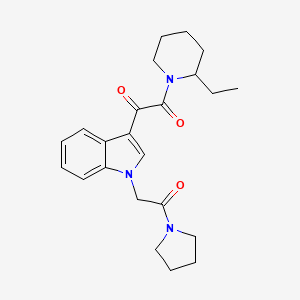
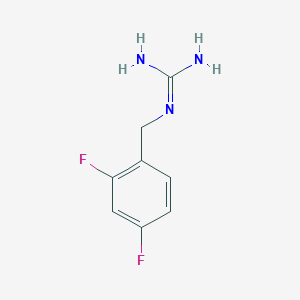
![1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2857934.png)

